1,1'-Diethyl-4,4'-dicarbocyanine iodide
Overview
Description
Determination of the Molecular Structure
The molecular structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been extensively studied using various spectroscopic techniques. NMR spectroscopy, in particular, has provided detailed insights into the chemical shift assignments of this compound. The stable conformer of the molecule exhibits a twist angle between the quinoline planes, which influences its chemical shifts. Theoretical calculations using GIAO-HF and GIAO-DFT methods have been employed to correlate the experimental NMR data, with GIAO-DFT showing a better fit. This suggests a significant degree of π-electron delocalization within the molecule, which is a characteristic feature of cyanine dyes .
Synthesis Analysis
Although the provided data does not include a direct synthesis of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, the synthesis of related cyanine compounds involves the formation of carbon-nitrogen bonds and the introduction of alkyl groups. The synthesis process is likely to be sensitive to factors such as pH and solvent polarity, which can affect the absorption properties of the resulting compound. The synthesis of similar compounds has been reported to result in crystalline structures that exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for the synthesis and solid-state structure of 1,1'-Diethyl-4,4'-dicarbocyanine iodide .
Chemical Reactions Analysis
The photochemical behavior of cyanine dyes is an area of significant interest. Studies on related dyes have shown that upon excitation, these molecules can undergo isomerization, intersystem crossing to triplet states, and fluorescence. The quantum efficiencies of these processes are generally low, indicating that the excited states are relatively short-lived. These photochemical characteristics are important for understanding the reactivity and potential applications of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in areas such as photodynamic therapy and optical imaging .
Physical and Chemical Properties Analysis
1,1'-Diethyl-4,4'-dicarbocyanine iodide is known for its ability to form J-aggregates in aqueous solutions, which is a special type of molecular aggregate that affects its spectroscopic properties. The NMR spectroscopy of the dye in different solvents reveals significant structural changes upon aggregation, as evidenced by the appearance of new proton peaks in the spectra. These findings highlight the sensitivity of the dye's physical and chemical properties to its microenvironment, which is crucial for its applications in various fields .
Case Studies
Case studies involving 1,1'-Diethyl-4,4'-dicarbocyanine iodide are not directly provided in the data. However, the crystal structure analysis of a related indodicarbocyanine dye has shown that the molecules can form face-to-face stacks, which may lead to dimerization. This type of interaction could be relevant for understanding the behavior of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in solid-state or aggregated forms, which is important for its potential use in optoelectronic devices and other applications .
Scientific Research Applications
Spectroscopy and Aggregation Behavior :
- The absorption spectra of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in ethanol/water solutions exhibit new absorption bands with increasing ionic strength, indicating aggregate formation without corresponding emission features at 850 nm. This suggests that the spectral features are related to a non-emissive type of aggregate, different from a J-type aggregate (Maruszewski, Jasiorski, & Stręk, 2002).
- Aggregations of 1,1'-Diethyl-4,4'-dicarbocyanine iodide in aqueous solutions have been studied, showing that dispersion forces play a significant role in the aggregation process, and hydrophobic forces may drive this aggregation (Min, Park, Yu, & Kim, 1998).
Photodiodes and Optical Applications :
- 1,1'-Diethyl-4,4'-dicarbocyanine iodide has been utilized as a photoactive material in organic photodiodes. It's used in a ternary blend to improve stability and enhance light absorption, particularly in the near-infrared region. The increase in its concentration, however, can lead to defects and a decrease in charge carriers (Sabri et al., 2022).
Isomerization and Structural Studies :
- The isomerization of symmetrical carbocyanines, including 1,1'-Diethyl-4,4'-dicarbocyanine iodide, has been studied. The isomerization dynamics are influenced by the length of the polymethine chain and steric hindrance during rotation, affecting photoisomer lifetime (Park, 2000).
- In a study on the dichroism of dyes, including 1,1'-Diethyl-4,4'-dicarbocyanine iodide, in stretched polyvinyl alcohol sheets, the dichroic behaviors of absorption bands were found to be interpretable by transitions along the longitudinal axis of the molecule and transitions localized in the quinoline nuclei (Tanizaki & Ono, 1960).
Laser Applications :
- 1,1'-Diethyl-4,4'-dicarbocyanine iodide was used in a dye laser configuration, showing a wide generation band and high power output in the 7420 Å-10500 Å range (Bakos & Sörlei, 1977).
- In another study, the dye was used for a distributed feedback laser, achieving a tuning range from 7470 Å to 8400 Å, with investigations into the operation characteristics of the laser (Bakos, Füzessy, Sörlei, & Szigeti, 1974).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Future Directions
properties
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZLJIBGBJNTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432740 | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
CAS RN |
18300-31-7 | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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